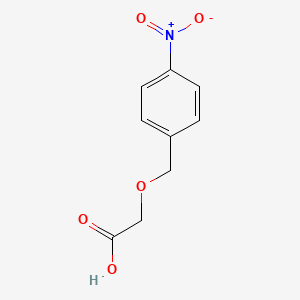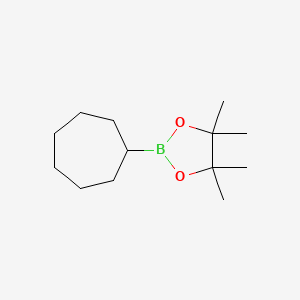
2-((4-Nitrobenzyl)oxy)acetic acid
Descripción general
Descripción
2-((4-Nitrobenzyl)oxy)acetic acid (NBOCA) is an organic compound of interest in the scientific community due to its unique properties and wide range of applications. NBOCA has been the subject of numerous studies in the fields of chemistry, biochemistry, and physiology, and is used in various laboratory experiments.
Aplicaciones Científicas De Investigación
Organic Synthesis and Protective Group Chemistry
- Selective Removability and Protecting Group Utility : (2-Nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, serves as a protective group for hydroxyl functions in organic synthesis. Its selective removability under mild conditions without affecting other sensitive functional groups highlights its utility in complex molecule synthesis (Daragics & Fügedi, 2010).
Photoreactive Materials and Linkers
- Photocleavable Linkers : The design of photocleavable linkers based on the 4-acetyl-2-nitrobenzyl moiety for selective and orthogonal disconnection of attached groups upon irradiation demonstrates the potential of nitrobenzyl derivatives in the development of light-responsive materials (Kammari et al., 2010).
Catalysis and Surface Modification
- Decarboxylation and Surface Modification : Research on the spontaneous decomposition of 4-nitrophenylacetic acid and its ability to generate radicals that can modify carbon surfaces underscores its role in catalysis and materials science. This process facilitates the generation of hydrogen and the creation of covalently modified surfaces with 4-nitrobenzyl groups, showcasing the compound's utility in surface science and catalysis (Ramírez-Delgado et al., 2017).
Chemical Reactivity and Mechanistic Insights
- Nitro-Mannich Reaction for Synthesizing 1,2-Diamines : The role of acetic acid in promoting the addition of lithium nitropropanate to aldimines, leading to the synthesis of β-nitroamines, exemplifies the use of nitrobenzyl derivatives in understanding and enhancing chemical reactivity for the production of valuable organic compounds (Anderson et al., 2005).
Environmental and Green Chemistry
- Mild and Environmentally Benign Catalysis : A novel 3-nitrobenzeneboronic acid showcased as an efficient catalyst for the acetylation of alcohols under solvent-free conditions represents the compound's application in promoting environmentally friendly chemical transformations (Tale & Adude, 2006).
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTUONVPXUICHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















